2-Amino-6-chlorobenzenethiol

Übersicht

Beschreibung

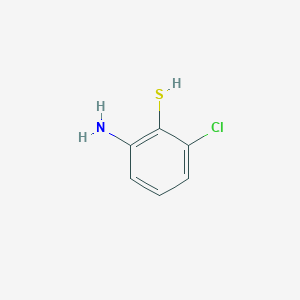

2-Amino-6-chlorobenzenethiol is an organic compound with the molecular formula C6H6ClNS. It is a derivative of benzenethiol, featuring an amino group at the 2-position and a chlorine atom at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-6-chlorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloronitrobenzene with thiourea, followed by reduction. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-chlorobenzenethiol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Disulfides.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antiparasitic Activities

Research indicates that derivatives of 2-amino-6-chlorobenzenethiol exhibit antimicrobial properties. For instance, compounds synthesized from this base structure have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and have potential applications in treating parasitic infections such as malaria .

Drug Development

The compound serves as a building block for the synthesis of more complex molecules aimed at pharmacological targets. For example, modifications to the structure have led to the development of ligands for dopamine receptors, which are crucial in treating neurological disorders . The compound's ability to form stable complexes with biological targets enhances its therapeutic potential.

Organic Synthesis

Electrophilic Aromatic Substitution

this compound is utilized in electrophilic aromatic substitution reactions, allowing for the synthesis of polysubstituted aromatic compounds. The amino group directs electrophiles to specific positions on the aromatic ring, facilitating the formation of diverse chemical entities. This property is particularly useful in creating complex molecules for further research and application.

Synthesis of Benzothiazepines

The compound has been employed in synthesizing substituted benzothiazepine derivatives through thio-Michael addition reactions. These derivatives are being explored for their potential as antimalarial agents and for other medicinal applications . The versatility of this compound in forming new bonds enhances its utility in drug discovery.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound revealed promising antimicrobial activity against several pathogens. The synthesized compounds underwent rigorous testing for their Minimum Inhibitory Concentration (MIC) values, demonstrating effectiveness comparable to existing antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 32 | Effective against MRSA |

| Derivative B | 16 | Effective against E. coli |

Case Study 2: Neuropharmacological Applications

In another study, researchers modified this compound to create ligands targeting dopamine receptors. The resulting compounds were evaluated for their binding affinity and selectivity, showing significant promise as potential treatments for disorders such as schizophrenia and Parkinson's disease.

| Compound | Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|

| Ligand X | 50 | 10:1 D4:D2 |

| Ligand Y | 30 | 5:1 D4:D2 |

Wirkmechanismus

The mechanism of action of 2-Amino-6-chlorobenzenethiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-chlorobenzenethiol: Similar structure but with the chlorine atom at the 4-position.

2-Amino-6-chloropyrazine: Contains a pyrazine ring instead of a benzene ring.

5-Chloro-2-(substituted phenyl)benzo[d]thiazole: A derivative with a benzo[d]thiazole structure.

Uniqueness

2-Amino-6-chlorobenzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Amino-6-chlorobenzenethiol (CAS Number: 10558919) is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₆ClN₁S

- Molecular Weight : 175.64 g/mol

- InChI Key : NGIRMPARLVGMPX-UHFFFAOYSA-N

This compound features an amino group and a thiol group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various substituted thiophenols, it was found that this compound could inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro studies revealed that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This activity is attributed to the presence of the thiol group, which can donate electrons to neutralize reactive oxygen species (ROS) .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Free Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative damage.

- Cell Membrane Disruption : Interaction with lipid membranes may lead to increased permeability, causing cell lysis in susceptible bacterial strains.

Study on Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against MRSA, demonstrating its potential as a therapeutic agent for resistant infections .

Antioxidant Evaluation

In another investigation, the antioxidant capacity was quantified using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µM in DPPH scavenging activity, showcasing its effectiveness compared to standard antioxidants like ascorbic acid .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 25 |

| Ascorbic Acid | N/A | 12 |

| Quercetin | N/A | 20 |

Eigenschaften

IUPAC Name |

2-amino-6-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSZLHZMWOEZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308765 | |

| Record name | 2-Amino-6-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14482-33-8 | |

| Record name | 2-Amino-6-chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14482-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.